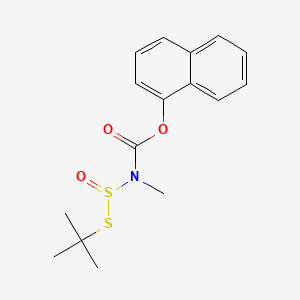
1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate is an organosulfur compound with the molecular formula C16H19NO3S2 and a molecular weight of 337.457 . This compound is characterized by the presence of a naphthalene ring, a carbamate group, and a thioether sulfoxide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate involves multiple steps. One common method includes the reaction of 1-naphthalenethiol with tert-butyl sulfinyl chloride under controlled conditions to form the thioether sulfoxide intermediate. This intermediate is then reacted with methyl isocyanate to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The thioether group can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the thioether.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methyl
Eigenschaften
CAS-Nummer |
77248-48-7 |
|---|---|
Molekularformel |
C16H19NO3S2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
naphthalen-1-yl N-tert-butylsulfanylsulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C16H19NO3S2/c1-16(2,3)21-22(19)17(4)15(18)20-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,1-4H3 |
InChI-Schlüssel |
MXOSNXYBMUQSLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SS(=O)N(C)C(=O)OC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


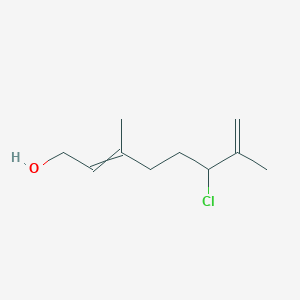

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
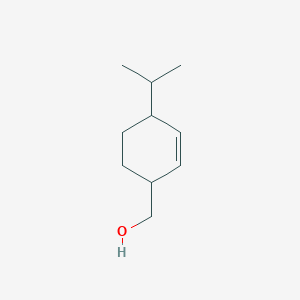

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
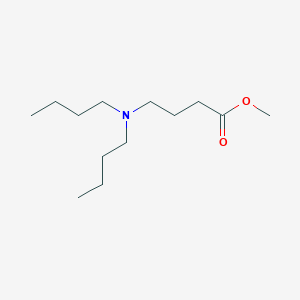
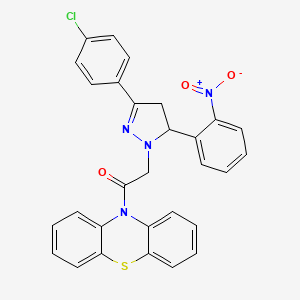
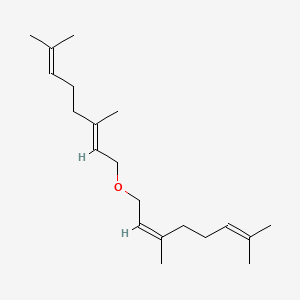
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)

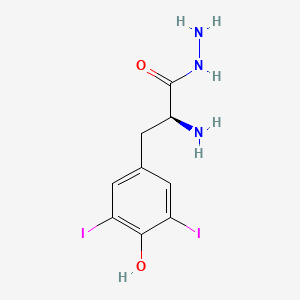
![Zinc bis[tris(trimethylsilyl)methanide]](/img/structure/B14452242.png)

